N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide
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Description
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide is a highly specialized compound, notable for its intricate molecular structure and diverse potential applications. This sulfonamide derivative is integral in various scientific research domains due to its unique chemical properties.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes may include:
Initial formation of the 1,2,3,4-tetrahydroquinoline scaffold.
Introduction of the propylsulfonyl group through sulfonation reactions.
Attachment of the propane-2-sulfonamide moiety via amidation.
Industrial Production Methods
On an industrial scale, these reactions are optimized for efficiency, yield, and purity. Advanced techniques such as catalytic hydrogenation and high-pressure synthesis might be employed. Reaction conditions often involve controlled temperatures and the use of specific catalysts to ensure precise modifications.
Types of Reactions
This compound undergoes several types of chemical reactions:
Oxidation: Can lead to the formation of sulfoxides or sulfones.
Reduction: Results in the corresponding thiols or sulfides.
Substitution: Reactions involving halogenation or nitration.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary but typically involve controlled pH environments and specific solvent systems.
Major Products Formed
The reactions predominantly yield sulfone or sulfoxide derivatives and substituted tetrahydroquinoline compounds, with varying side chains depending on the reagents used.
Chemistry
This compound serves as a building block in synthesizing more complex molecules, playing a vital role in organic synthesis and catalysis.
Biology
In biological research, this compound can be used to study enzyme interactions and signal transduction pathways, given its ability to interact with various biomolecules.
Medicine
Its potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific cellular pathways.
Industry
In industrial applications, it finds use in the formulation of specialty chemicals, such as those used in advanced materials and polymers.
Mechanism of Action
The mechanism by which N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide exerts its effects involves complex interactions at the molecular level. It targets specific enzymes and proteins, modifying their activity and influencing various biochemical pathways. The sulfonyl groups play a crucial role in these interactions by acting as strong electron-withdrawing groups, thus altering the electronic environment of the target molecules.
Similar Compounds
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide: Shares a similar structure but with a different sulfonyl group.
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide: Varies by the length of the sulfonyl chain.
Unique Characteristics
Compared to its analogs, this compound displays unique reactivity patterns due to the propylsulfonyl group, which influences its interaction with various chemical and biological systems.
This compound’s distinct structural and functional properties make it a valuable tool in both scientific research and industrial applications.
Properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propane-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S2/c1-4-10-22(18,19)17-9-5-6-13-7-8-14(11-15(13)17)16-23(20,21)12(2)3/h7-8,11-12,16H,4-6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIAYTSHAGVRTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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